molecular formula C6H6ClNO3 B1223382 Ethyl 2-chlorooxazole-4-carboxylate CAS No. 460081-18-9

Ethyl 2-chlorooxazole-4-carboxylate

Cat. No. B1223382
Key on ui cas rn: 460081-18-9
M. Wt: 175.57 g/mol
InChI Key: SYWQOPRAPDMWMC-UHFFFAOYSA-N
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Patent
US09085578B2

Procedure details

To a mixture of tert-butyl nitrate (2.86 mL), copper(II) chloride (3.23 g) and acetonitrile (64 mL) was added ethyl 2-amino-1,3-oxazole-4-carboxylate obtained in Step A (2.50 g) at 60° C. The reaction mixture was heated at 80° C. for 3 hr, and cooled to room temperature. The reaction mixture was poured into 1 M hydrochloric acid, and the mixture was extracted with dichloromethane. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.90 g).
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
catalyst
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])(OC(C)(C)C)=O.N[C:10]1[O:11][CH:12]=[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:14]=1.[ClH:20]>[Cu](Cl)Cl.C(#N)C>[Cl:20][C:10]1[O:11][CH:12]=[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:14]=1

Inputs

Step One
Name
Quantity
2.86 mL
Type
reactant
Smiles
[N+](=O)(OC(C)(C)C)[O-]
Name
Quantity
3.23 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Name
Quantity
64 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1OC=C(N1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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